Enantiomeric Purity and Chiral Resolution: (R)- vs. (S)- vs. Racemic 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine
The target compound's chiral center creates three distinct commercial entities with quantifiable differences in optical rotation and analytical profiles. The (R)-enantiomer (CAS 1259614-38-4) and (S)-enantiomer (CAS 1259910-50-3) are available as separate, stereochemically defined products with certified purity (typically ≥95% ). This is a critical differentiator from the racemate (CAS 1337642-45-1), which is a 1:1 mixture of both forms. Using the incorrect enantiomer in a synthetic sequence or biological assay will yield different, and often non-reproducible, results compared to the defined stereoisomer. [1]
| Evidence Dimension | Stereochemical Identity and Availability |
|---|---|
| Target Compound Data | CAS 1259614-38-4 (R-enantiomer), CAS 1259910-50-3 (S-enantiomer), each with specific optical rotation and defined stereochemistry. |
| Comparator Or Baseline | CAS 1337642-45-1 (racemic mixture, 1:1 R/S) |
| Quantified Difference | The presence of a single enantiomer vs. an equimolar mixture. |
| Conditions | Commercial vendor specifications (Bidepharm, ChemSrc) . |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for chiral SAR studies, asymmetric synthesis, and achieving target-specific biological activity; the racemate introduces experimental ambiguity.
- [1] Lehto, S. G., et al. (2008). Antihyperalgesic effects of (R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562), a novel TRPV1 modulator. J Pharmacol Exp Ther, 326(1), 218-229. View Source
